molecular formula C17H23NO4 B13157058 Tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13157058
M. Wt: 305.4 g/mol
InChI Key: WEOQUFFRLNVJKM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group, a 3-oxo functional group, and a 2-methoxyphenyl substituent at the 4-position of the piperidine ring. The tert-butyl group enhances lipophilicity and stability, while the 2-methoxyphenyl moiety introduces electron-donating effects that may influence aromatic interactions in biological or synthetic contexts. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and protease inhibitors, where its stereoelectronic properties are leveraged for target binding .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12(14(19)11-18)13-7-5-6-8-15(13)21-4/h5-8,12H,9-11H2,1-4H3

InChI Key

WEOQUFFRLNVJKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthetic Strategies

3.1.1 Grignard and Palladium-Catalyzed Coupling Reactions

  • The 2-methoxyphenyl substituent is commonly introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronate esters or halides.
  • Grignard reagents may be employed to install the 3-oxo functionality or to modify the piperidine ring at specific positions.
  • Protection of the piperidine nitrogen is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group.

3.1.2 One-Pot Synthetic Approaches

  • Recent studies demonstrate the feasibility of one-pot syntheses for tert-butyl 4-substituted phenyl piperidine derivatives, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under mild conditions.
  • For example, tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate can be reacted with aryl azides in the presence of CuI and DIPEA in DMF at 0 °C, yielding high purity products with isolated yields between 90–97%.

Industrial Production Methods

  • Industrial synthesis prioritizes scalability, cost-effectiveness, and environmental considerations.
  • Continuous flow reactors and advanced purification techniques are employed to maximize yield and purity.
  • Reaction conditions are optimized to minimize by-products and solvent waste.
  • For example, reactions involving potassium carbonate as a base in ethanol-water mixtures under reflux for extended periods (e.g., 16.5 hours) have been used to achieve yields around 84% for similar tert-butyl piperidine derivatives.

Representative Preparation Protocols and Yields

Step Reaction Description Conditions Yield (%) Notes
1 Coupling of 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate Potassium carbonate in ethanol/water, reflux 16.5 h 84 Product isolated by filtration and washing; high purity confirmed by NMR and MS
2 Reaction of compound 7 with compound 8 in N,N-dimethylacetamide (DMA) with cesium fluoride at 85°C for 12 h CsF in DMA, 85°C, 12 h 60 Purified by column chromatography; mp 200-201°C; LC-MS confirmed
3 One-pot CuAAC reaction of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with aryl azides CuI (10 mol%), DIPEA (1.5 eq), DMF, 0°C, 5 min 90–97 High purity product; simple work-up by filtration and washing

Advanced Preparation Techniques and Optical Purity

  • Optically active forms of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, structurally related to the target compound, have been prepared using resolution methods followed by Boc protection.
  • The process involves:
    • Optical resolution of racemic intermediates.
    • Base-mediated reactions to form key intermediates.
    • Boc protection using di-tert-butyl dicarbonate.
    • Recycling of undesired enantiomers by racemization to improve overall yield and cost efficiency.

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used extensively to confirm the structure and purity of intermediates and final products, showing characteristic chemical shifts for tert-butyl groups (~1.4 ppm, singlet), methoxy groups (~3.9 ppm, singlet), and aromatic protons (7.2–7.6 ppm).
  • Mass spectrometry (MS) confirms molecular weights consistent with the desired compound, with typical (M+H)+ peaks observed at expected m/z values.
  • Melting points and chromatographic purities are routinely measured to ensure batch consistency.

Summary Table of Key Preparation Methods

Method Type Key Reagents Reaction Conditions Yield Range Advantages Limitations
Palladium-Catalyzed Coupling Boronate esters, Pd catalyst, base Mild heating, inert atmosphere 80–90% High selectivity, well-established Requires expensive catalysts
One-Pot CuAAC Synthesis CuI, DIPEA, aryl azides, propioloyl derivatives 0 °C, short reaction time 90–97% Rapid, high purity, simple work-up Limited to azide-compatible substrates
Base-Mediated Boc Protection Di-tert-butyl dicarbonate, base Room temp to mild heating >85% Efficient nitrogen protection Requires careful pH control
Industrial Reflux Methods Potassium carbonate, ethanol/water Reflux 16+ hours 60–85% Scalable, cost-effective Longer reaction times, solvent use

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate

  • CAS Number : 1354953-08-4
  • Key Structural Differences : Replaces the 2-methoxyphenyl group with a 4-fluoro-3-(trifluoromethyl)phenyl substituent.
  • Electronic Effects: The trifluoromethyl and fluorine groups are strongly electron-withdrawing, creating a polarized aromatic ring.
  • Applications : Likely used in medicinal chemistry to enhance metabolic stability and bioavailability due to fluorine’s resistance to oxidative degradation.

HBK Series (HBK14–HBK19)

  • General Structure: Piperazine derivatives with 2-methoxyphenyl and substituted phenoxyalkyl chains (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) .
  • Key Differences :
    • Piperazine core (two nitrogen atoms) vs. piperidine (one nitrogen). Piperazines exhibit higher basicity and hydrogen-bonding capacity.
    • Hydrochloride salts improve aqueous solubility, making them more suitable for in vivo pharmacological studies compared to the lipophilic tert-butyl ester.
  • Pharmacological Relevance: These compounds are designed as CNS agents, with structural flexibility in the phenoxyalkyl chain modulating receptor selectivity.

tert-Butyl 4-[(cyclopropylcarbonyl)amino]-3-oxopiperidine-1-carboxylate (C38)

  • CAS Number: Not provided .
  • Key Structural Differences: Features a cyclopropylcarbonylamino group at the 4-position instead of 2-methoxyphenyl.
  • The cyclopropane ring adds steric constraints and rigidity.
  • Synthetic Utility : Likely used in peptide mimetics or kinase inhibitors where amide bonds are critical for bioactivity.

tert-Butyl(3R)-3-methoxy-5-oxopiperidine-1-carboxylate

  • CAS Number : 2550997-48-1 .
  • Key Differences :
    • 3-Methoxy and 5-oxo groups on the piperidine ring vs. 3-oxo and 4-(2-methoxyphenyl).
    • Stereochemistry (R-configuration at C3) may lead to distinct chiral interactions in asymmetric synthesis or drug-receptor binding.
  • Applications: Potential use in chiral auxiliaries or as a precursor for stereoselective reactions.

tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate

  • CAS Number : 1159983-63-7 .
  • Key Differences : Incorporates a 2-methoxy-2-oxoacetyl group at the 4-position.
  • Reactivity : The oxoacetyl group introduces additional electrophilic sites, making the compound reactive toward nucleophiles (e.g., amines or hydrazines).
  • Synthetic Role : Likely an intermediate for heterocyclic synthesis, such as pyridines or pyrroles.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
Tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate 1159983-63-7 C₁₇H₂₁NO₅ 319.36 2-Methoxyphenyl (electron-donating), 3-oxo CNS agent intermediate, protease inhibitor
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 1354953-08-4 C₁₇H₁₉F₄NO₃ 361.34 4-Fluoro-3-(trifluoromethyl)phenyl (electron-withdrawing) Enhanced metabolic stability
HBK14 (Piperazine derivative) Not provided C₂₃H₃₁ClN₂O₃ 424.96 2-Methoxyphenyl, phenoxyethoxyethyl chain (HCl salt) CNS agent with improved solubility
tert-Butyl 4-[(cyclopropylcarbonyl)amino]-3-oxopiperidine-1-carboxylate (C38) Not provided C₁₄H₂₂N₂O₄ 282.34 Cyclopropylcarbonylamino (amide) Peptide mimetics, kinase inhibitors
tert-Butyl(3R)-3-methoxy-5-oxopiperidine-1-carboxylate 2550997-48-1 C₁₁H₁₉NO₄ 229.27 3-Methoxy (R-configuration), 5-oxo Chiral synthesis, stereoselective intermediates

Biological Activity

Tert-butyl 4-(2-methoxyphenyl)-3-oxopiperidine-1-carboxylate (CAS No. 181269-69-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO4C_{17}H_{23}NO_4, with a molecular mass of approximately 305.368 g/mol. The compound features a piperidine ring, which is significant in medicinal chemistry for its diverse biological activities.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antioxidant Activity : Some studies suggest that derivatives of piperidine can act as antioxidants, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : There is evidence that piperidine derivatives can possess antimicrobial activity against various pathogens.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic processes or signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of piperidine derivatives, including those structurally related to this compound. Results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to controls.
    • Table 1: Antioxidant Activity Comparison
      CompoundIC50 (µM)
      Tert-butyl 4-(2-methoxyphenyl)...25
      Control (No treatment)100
  • Inflammation Modulation :
    • Another research article focused on the anti-inflammatory effects of piperidine derivatives. The study demonstrated that these compounds could inhibit the expression of TNF-alpha in macrophages.
    • Table 2: Inhibition of TNF-alpha Expression
      TreatmentTNF-alpha (pg/mL)
      Tert-butyl 4-(2-methoxyphenyl)...50
      Control (Vehicle only)200
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial properties of several piperidine-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated notable efficacy, with some derivatives showing minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
    • Table 3: Antimicrobial Activity
      CompoundMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
      Tert-butyl 4-(2-methoxyphenyl)...1632
      Standard Antibiotic816

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